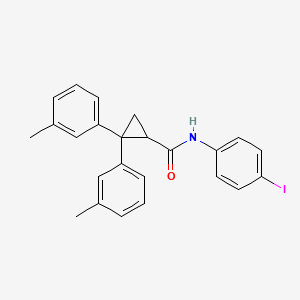![molecular formula C30H20Br2O6 B15013166 Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B15013166.png)
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate is an organic compound with a complex structure that includes bromophenyl and biphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate typically involves the esterification of biphenyl-2,5-dicarboxylic acid with 2-(4-bromophenyl)-2-oxoethyl groups. The reaction conditions often require the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an organic solvent like dichloromethane or toluene. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. The bromophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[2-(4-bromophenyl)-2-oxoethyl] 2,4-quinolinedicarboxylate
- Bis[2-(4-bromophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate
Uniqueness
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions compared to similar compounds with different core structures. This uniqueness makes it a valuable compound for specific applications in material science and drug development.
Propriétés
Formule moléculaire |
C30H20Br2O6 |
|---|---|
Poids moléculaire |
636.3 g/mol |
Nom IUPAC |
bis[2-(4-bromophenyl)-2-oxoethyl] 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C30H20Br2O6/c31-23-11-6-20(7-12-23)27(33)17-37-29(35)22-10-15-25(26(16-22)19-4-2-1-3-5-19)30(36)38-18-28(34)21-8-13-24(32)14-9-21/h1-16H,17-18H2 |
Clé InChI |
WZRWQDTUKLTQCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B15013086.png)
![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)
![2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B15013117.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15013122.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15013128.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013132.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15013141.png)
![N-({N'-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013150.png)
![N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15013154.png)

![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15013170.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B15013176.png)
